molecular formula C20H18N2O5 B10878824 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl (2E)-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B10878824
M. Wt: 366.4 g/mol
InChI Key: IRGBKOMFFMKIJN-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE is a complex organic compound that features a quinoline derivative and a nitrophenyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a cyclization reaction involving aniline derivatives and ketones.

    Esterification: The quinoline derivative is then esterified with 3-(4-nitrophenyl)acrylic acid under acidic conditions to form the final product. Common reagents for this step include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-2-OXOETHYL 3-(4-NITROPHENYL)ACRYLATE is unique due to its combination of a quinoline derivative and a nitrophenyl acrylate moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C20H18N2O5/c23-19(21-13-3-5-16-4-1-2-6-18(16)21)14-27-20(24)12-9-15-7-10-17(11-8-15)22(25)26/h1-2,4,6-12H,3,5,13-14H2/b12-9+

InChI Key

IRGBKOMFFMKIJN-FMIVXFBMSA-N

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.